REACTION_SMILES
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[CH3:14][Si:15]([CH3:16])([CH3:17])[Cl:18].[CH3:19][O:20][C:21]([CH3:22])([CH3:23])[CH3:24].[CH3:1][CH2:2][CH2:3][CH2:4][Li:5].[F:6][c:7]1[cH:8][cH:9][cH:10][cH:11][c:12]1[F:13].[O:25]1[CH2:26][CH2:27][CH2:28][CH2:29]1.[OH2:30]>>[F:6][c:7]1[cH:8][cH:9][cH:10][c:11]([Si:15]([CH3:14])([CH3:16])[CH3:17])[c:12]1[F:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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C[Si](C)(C)c1cccc(F)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |